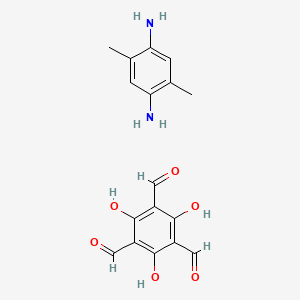
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in textile and other dyeing industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, often in an alkaline medium, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation, usually with sulfuric acid, to introduce the sulfonic acid groups.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with similar chromophoric properties but different substituents.
Congo Red: A bis-azo dye used in histology for staining amyloid proteins.
Direct Blue 1: An azo dye used in the textile industry with a different structural framework.
Uniqueness
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt is unique due to its specific combination of azo groups and sulfonic acid groups, which confer distinct solubility and chromophoric properties. This makes it particularly suitable for applications requiring water solubility and vibrant coloration.
属性
CAS 编号 |
94109-01-0 |
|---|---|
分子式 |
C31H25N5Na2O6S2 |
分子量 |
673.7 g/mol |
IUPAC 名称 |
disodium;3-[[4-[[4-[ethyl-[(4-sulfonatophenyl)methyl]amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-10-16-26(17-11-22)43(37,38)39)25-14-12-23(13-15-25)32-34-30-18-19-31(29-9-4-3-8-28(29)30)35-33-24-6-5-7-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
GJPCMIYMRWUAQQ-UHFFFAOYSA-L |
规范 SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
